Cas no 941927-28-2 (N-(3,4-dimethylphenyl)-1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxamide)

N-(3,4-dimethylphenyl)-1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxamide 化学的及び物理的性質
名前と識別子
-
- N-(3,4-dimethylphenyl)-1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxamide
- N-(3,4-dimethylphenyl)-1-(4-fluorophenyl)-4-methoxy-6-oxopyridazine-3-carboxamide
- 941927-28-2
- AKOS024629015
- F2213-0639
-
- インチ: 1S/C20H18FN3O3/c1-12-4-7-15(10-13(12)2)22-20(26)19-17(27-3)11-18(25)24(23-19)16-8-5-14(21)6-9-16/h4-11H,1-3H3,(H,22,26)
- InChIKey: SJBBQIANQHJXOA-UHFFFAOYSA-N
- ほほえんだ: C1(C(NC2=CC=C(C)C(C)=C2)=O)=NN(C2=CC=C(F)C=C2)C(=O)C=C1OC
計算された属性
- せいみつぶんしりょう: 367.13321961g/mol
- どういたいしつりょう: 367.13321961g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 27
- 回転可能化学結合数: 4
- 複雑さ: 640
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.3
- トポロジー分子極性表面積: 71Ų
N-(3,4-dimethylphenyl)-1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2213-0639-10μmol |
N-(3,4-dimethylphenyl)-1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxamide |
941927-28-2 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
Life Chemicals | F2213-0639-1mg |
N-(3,4-dimethylphenyl)-1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxamide |
941927-28-2 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
Life Chemicals | F2213-0639-50mg |
N-(3,4-dimethylphenyl)-1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxamide |
941927-28-2 | 90%+ | 50mg |
$160.0 | 2023-05-16 | |
Life Chemicals | F2213-0639-75mg |
N-(3,4-dimethylphenyl)-1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxamide |
941927-28-2 | 90%+ | 75mg |
$208.0 | 2023-05-16 | |
Life Chemicals | F2213-0639-10mg |
N-(3,4-dimethylphenyl)-1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxamide |
941927-28-2 | 90%+ | 10mg |
$79.0 | 2023-05-16 | |
Life Chemicals | F2213-0639-20mg |
N-(3,4-dimethylphenyl)-1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxamide |
941927-28-2 | 90%+ | 20mg |
$99.0 | 2023-05-16 | |
Life Chemicals | F2213-0639-30mg |
N-(3,4-dimethylphenyl)-1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxamide |
941927-28-2 | 90%+ | 30mg |
$119.0 | 2023-05-16 | |
Life Chemicals | F2213-0639-100mg |
N-(3,4-dimethylphenyl)-1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxamide |
941927-28-2 | 90%+ | 100mg |
$248.0 | 2023-05-16 | |
Life Chemicals | F2213-0639-5μmol |
N-(3,4-dimethylphenyl)-1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxamide |
941927-28-2 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
Life Chemicals | F2213-0639-20μmol |
N-(3,4-dimethylphenyl)-1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxamide |
941927-28-2 | 90%+ | 20μl |
$79.0 | 2023-05-16 |
N-(3,4-dimethylphenyl)-1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxamide 関連文献
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Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637
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Hsin-Chih Yu,Li-Chieh Hsu,Tai-Hsun Chang,Yuan-Yao Li Dalton Trans., 2012,41, 723-726
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3. A cancer cell membrane-encapsulated MnO2 nanoreactor for combined photodynamic-starvation therapy†Wei Pan,Yegang Ge,Zhengze Yu,Ping Zhou,Bingjie Cui,Na Li,Bo Tang Chem. Commun., 2019,55, 5115-5118
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A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
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Myriam Linke,Norifumi Fujita,Jean-Claude Chambron,Valérie Heitz,Jean-Pierre Sauvage New J. Chem., 2001,25, 790-796
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Chieh-Jui Tsou,Chia-yin Chu,Yann Hung,Chung-Yuan Mou J. Mater. Chem. B, 2013,1, 5557-5563
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Anupam Ghorai,Jahangir Mondal,Sumantra Bhattacharya,Goutam Kumar Patra Anal. Methods, 2015,7, 10385-10393
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Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780
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Shuo Wu,Wendou Zhang,Qi Yang,Qing Wei,Gang Xie,Sanping Chen,Shengli Gao CrystEngComm, 2019,21, 583-588
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Renate Weiß,Sebastian Gritsch,Günter Brader,Branislav Nikolic,Marc Spiller,Julia Santolin,Hedda K. Weber,Nikolaus Schwaiger,Sylvain Pluchon,Kristin Dietel Green Chem., 2021,23, 6501-6514
N-(3,4-dimethylphenyl)-1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxamideに関する追加情報
Introduction to N-(3,4-dimethylphenyl)-1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxamide (CAS No. 941927-28-2)
N-(3,4-dimethylphenyl)-1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and drug discovery. This compound, identified by its CAS number 941927-28-2, represents a novel molecular entity with a unique structural framework that has the potential to exhibit a wide range of biological activities. The presence of multiple functional groups, including aromatic rings, heterocyclic structures, and various substituents, makes this compound a promising candidate for further investigation in medicinal chemistry.
The chemical structure of N-(3,4-dimethylphenyl)-1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxamide is characterized by a pyridazine core, which is a heterocyclic compound consisting of a six-membered ring containing two nitrogen atoms. This core structure is further modified by various substituents that contribute to its unique chemical and biological properties. The 3,4-dimethylphenyl group and the 4-fluorophenyl group are particularly noteworthy, as they introduce electronic and steric effects that can influence the compound's interactions with biological targets.
In recent years, there has been a growing interest in developing new therapeutic agents based on heterocyclic compounds due to their diverse biological activities and potential for drug development. Pyridazine derivatives have been extensively studied for their pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. The introduction of fluoro substituents into aromatic rings has further enhanced the biological activity of these compounds by improving their metabolic stability and binding affinity to target proteins.
The methoxy group in the structure of N-(3,4-dimethylphenyl)-1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxamide plays a crucial role in modulating the compound's pharmacokinetic properties. Methoxy groups are known to enhance solubility and improve oral bioavailability, which are critical factors for the development of effective pharmaceuticals. Additionally, the oxo group at the 6-position of the pyridazine ring contributes to the compound's overall stability and reactivity.
The synthesis of N-(3,4-dimethylphenyl)-1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxamide involves a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. The synthesis typically begins with the preparation of key intermediates such as 3,4-dimethylbenzaldehyde and 4-fluorobenzaldehyde, which are then coupled using appropriate coupling reagents to form the desired pyridazine core. Further functionalization steps are employed to introduce the methoxy and carboxamide groups, resulting in the final compound.
The biological evaluation of N-(3,4-dimethylphenyl)-1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxamide has revealed promising results in various in vitro and in vivo models. Studies have shown that this compound exhibits potent activity against several target enzymes and receptors relevant to human diseases. For instance, preliminary experiments have demonstrated its efficacy in inhibiting enzymes involved in cancer cell proliferation and inflammation pathways. These findings suggest that N-(3,4-dimethylphenyl)-1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxamide may serve as a valuable scaffold for the development of novel therapeutic agents.
The structural features of this compound make it an attractive candidate for further optimization through structure-based drug design approaches. By modifying specific substituents or introducing new functional groups, researchers can fine-tune the biological activity and pharmacokinetic properties of N-(3,4-dimethylphenyl)-1-(4-fluorophenyl) - 4-methoxy - 6 - oxo - 1 , 6 - dihydropyridazine - 3 - carboxamide to improve its therapeutic potential. Advanced computational methods such as molecular docking and virtual screening can be employed to identify optimal analogs with enhanced activity and reduced toxicity.
In conclusion, N-(3,4-dimethylphenyl) - 1 - (< strong > 4 - fluoro phen yl strong >) - 4 - meth oxy - 6 - ox o - 1 , 6 - dihydrop y rid az ine - 3 - carbox amide (CAS No. < strong > 941927 strong > - 28 - 2) is a structurally complex and biologically active compound with significant potential in pharmaceutical research. Its unique combination of functional groups and promising preclinical data make it an attractive candidate for further development into a novel therapeutic agent. Continued investigation into this compound is warranted to fully elucidate its pharmacological properties and explore its potential applications in medicine.
941927-28-2 (N-(3,4-dimethylphenyl)-1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxamide) 関連製品
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